molecular formula C16H15ClN2O B8536685 4-(7-chloro-1-propyl-1H-indazol-3-yl)phenol CAS No. 680611-44-3

4-(7-chloro-1-propyl-1H-indazol-3-yl)phenol

Cat. No.: B8536685
CAS No.: 680611-44-3
M. Wt: 286.75 g/mol
InChI Key: OEWGFWIYFTVVAZ-UHFFFAOYSA-N
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Description

4-(7-chloro-1-propyl-1H-indazol-3-yl)phenol is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure containing a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a chloro group at the 7th position, a propyl group at the 1st position, and a phenol group at the 4th position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-chloro-1-propyl-1H-indazol-3-yl)phenol can be achieved through several synthetic routes. One common method involves the cyclization of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then subjected to a cyclization reaction with propyl bromide in the presence of a base such as potassium carbonate to yield 7-chloro-1-propyl-1H-indazole.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of transition metal catalysts, such as palladium or copper, can enhance the efficiency of the cyclization and substitution reactions. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(7-chloro-1-propyl-1H-indazol-3-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(7-chloro-1-propyl-1H-indazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation. Additionally, it may interact with DNA and proteins, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(7-chloro-1-propyl-1H-indazol-3-yl)phenol is unique due to the specific combination of substituents on the indazole ring, which imparts distinct chemical and biological properties. The presence of the chloro, propyl, and phenol groups contributes to its diverse reactivity and potential therapeutic applications .

Properties

CAS No.

680611-44-3

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

4-(7-chloro-1-propylindazol-3-yl)phenol

InChI

InChI=1S/C16H15ClN2O/c1-2-10-19-16-13(4-3-5-14(16)17)15(18-19)11-6-8-12(20)9-7-11/h3-9,20H,2,10H2,1H3

InChI Key

OEWGFWIYFTVVAZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=CC=C2Cl)C(=N1)C3=CC=C(C=C3)O

Origin of Product

United States

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